molecular formula C14H11N3O B252024 3-(Pyridin-3-ylmethyl)quinazolin-4-one

3-(Pyridin-3-ylmethyl)quinazolin-4-one

Cat. No. B252024
M. Wt: 237.26 g/mol
InChI Key: NDSMZKSVISIQON-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylmethyl)quinazolin-4-one is a heterocyclic organic compound that has been of significant interest to the scientific community due to its potential applications in medicinal chemistry. It is a member of the quinazoline family and is known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 3-(Pyridin-3-ylmethyl)quinazolin-4-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may also inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
3-(Pyridin-3-ylmethyl)quinazolin-4-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, it has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Pyridin-3-ylmethyl)quinazolin-4-one is its diverse biological activities, which make it a potential candidate for the development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases. Additionally, it has low toxicity and high selectivity towards cancer cells, making it a safer and more effective alternative to traditional chemotherapy drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3-(Pyridin-3-ylmethyl)quinazolin-4-one. One potential direction is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(Pyridin-3-ylmethyl)quinazolin-4-one involves the reaction of 3-aminopyridine with 2-cyanobenzaldehyde in the presence of a catalyst such as piperidine. The resulting intermediate is then subjected to cyclization in the presence of a base such as potassium carbonate. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

3-(Pyridin-3-ylmethyl)quinazolin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated antiviral activity against hepatitis B virus and herpes simplex virus. Additionally, it has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-(pyridin-3-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C14H11N3O/c18-14-12-5-1-2-6-13(12)16-10-17(14)9-11-4-3-7-15-8-11/h1-8,10H,9H2

InChI Key

NDSMZKSVISIQON-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CN=CC=C3

Origin of Product

United States

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